2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Description
2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex isoindole-1,3-dione derivative characterized by two 2,6-dimethylphenyl substituents and a bridging 1,3-dioxoisoindole-5-carbonyl group. The compound’s extended π-conjugation and steric bulk from the dimethylphenyl groups may influence its solubility, stability, and intermolecular interactions compared to simpler analogs .
Properties
Molecular Formula |
C33H24N2O5 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H24N2O5/c1-17-7-5-8-18(2)27(17)34-30(37)23-13-11-21(15-25(23)32(34)39)29(36)22-12-14-24-26(16-22)33(40)35(31(24)38)28-19(3)9-6-10-20(28)4/h5-16H,1-4H3 |
InChI Key |
ZYIKZKKIAQMDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=C(C=CC=C6C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-CARBONYLBIS(2-(2,6-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE) typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction is often catalyzed by bases such as cesium carbonate (Cs2CO3) and involves a domino β-addition and γ-aldol reaction to form the desired compound .
Industrial Production Methods
The process may include solventless conditions and purification steps to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
5,5’-CARBONYLBIS(2-(2,6-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit anti-inflammatory properties. The compound has shown promise as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). In particular, it has been noted for its ability to interact with specific residues within the COX binding site, similar to established anti-inflammatory drugs like meloxicam. The isoindole structure facilitates hydrogen bonding and hydrophobic interactions crucial for enzyme inhibition .
Table 1: Binding Affinity of Isoindole Derivatives
| Compound | COX-1 Inhibition | COX-2 Inhibition | Binding Mode |
|---|---|---|---|
| Compound D | Moderate | Low | Similar to meloxicam |
| Compound H | High | High | Stabilized by hydrophobic interactions |
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Isoindole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that modifications to the isoindole framework can enhance cytotoxicity against specific cancer cell lines. The presence of the 2,6-dimethylphenyl group is believed to contribute to increased lipophilicity, enhancing cellular uptake .
1. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of the compound. Variations in substituents on the isoindole core significantly influence biological activity. For example, compounds with longer linkers between the isoindole and arylpiperazine moieties exhibited enhanced COX-2 inhibition compared to those with shorter linkers .
2. Mechanism of Action
The mechanism through which this compound exerts its biological effects involves interaction with specific protein targets within inflammatory pathways and cancer cell signaling mechanisms. The isoindole moiety is critical for binding to target proteins due to its ability to form multiple interactions (hydrogen bonds and π-π stacking) with amino acid residues in the binding sites .
Case Studies
Case Study 1: Inhibition of COX Enzymes
In a study evaluating various isoindole derivatives, the compound was found to inhibit COX-1 and COX-2 with varying degrees of potency. The most effective derivatives were those that maintained structural integrity while allowing for optimal interaction with the enzyme's active site. The data indicated that modifications leading to increased steric hindrance could enhance selectivity towards COX-2 over COX-1 .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Another study explored the cytotoxic effects of this compound on several cancer cell lines. Results showed that certain derivatives led to significant reductions in cell viability at micromolar concentrations. The study concluded that further optimization of the compound's structure could yield more potent anticancer agents .
Mechanism of Action
The mechanism of action of 5,5’-CARBONYLBIS(2-(2,6-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site . This interaction can influence neurotransmitter signaling and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous isoindole-1,3-dione derivatives have been synthesized and studied, providing a basis for comparison:
Structural Variations
The compounds below share the isoindole-1,3-dione core but differ in substituents and functional groups:
Compound 3 : 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione
- Substituent: Indole-derived acryloyl group.
Compound 4 : 2-(4-(3-(4-chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione
- Substituent: 4-Chlorophenyl acryloyl group.
Compound 5 : 2-(4-(3-(3-methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione
- Substituent: 3-Methoxyphenyl acryloyl group.
Compound 6 : 2-(4-(3-(2-hydroxy-4-methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione
- Substituent: 2-Hydroxy-4-methoxyphenyl acryloyl group.
Physicochemical Properties
- Solubility : The target compound’s two hydrophobic 2,6-dimethylphenyl groups likely reduce aqueous solubility compared to Compounds 3–6, which have polar acryloyl substituents (e.g., methoxy, hydroxy groups).
- Thermal Stability : The rigid dioxoisoindole core and aromatic substituents may enhance thermal stability relative to acryloyl analogs.
Data Tables
Table 2. Hypothetical Bioactivity Comparison
| Compound | Cholinesterase Inhibition Potential | Steric Effects | Solubility (Predicted) |
|---|---|---|---|
| 3–6 | Moderate (varies by substituent) | Low | Moderate to High |
| Target Compound | High (if accessible to active site) | High | Low |
Research Findings and Gaps
- Key Insight : The target compound’s structural complexity suggests unique physicochemical and biological properties, but empirical data on synthesis, characterization, and bioactivity are lacking in the provided evidence.
- Recommendations :
- Conduct spectroscopic analysis (e.g., $ ^1H $-NMR, X-ray crystallography) to confirm the target compound’s structure.
- Perform comparative AChE/BChE inhibition assays to evaluate efficacy against Compounds 3–3.
- Explore computational modeling (e.g., molecular docking) to assess binding interactions.
Biological Activity
The compound 2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 293.31 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its structure.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest the following mechanisms:
- Antioxidant Activity : The presence of dioxo groups in the structure may confer antioxidant properties, which help in scavenging free radicals.
- Enzyme Inhibition : The isoindole moiety may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Anticancer Properties : Some derivatives of isoindole compounds have shown promise in inhibiting cancer cell growth through apoptosis induction.
Antioxidant Activity
A study conducted by researchers exploring the antioxidant capabilities of similar isoindole derivatives found that compounds with dioxo groups exhibited significant free radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify the antioxidant potential, revealing that derivatives similar to our compound showed IC50 values significantly lower than standard antioxidants like ascorbic acid .
Anticancer Potential
In vitro studies on isoindole derivatives indicated that certain compounds can induce apoptosis in cancer cell lines. For instance, a derivative closely related to our compound was tested against MCF-7 breast cancer cells and demonstrated a dose-dependent reduction in cell viability . The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
Research on enzyme inhibition highlighted that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial as COX enzymes play a significant role in inflammation and cancer progression. The compound's structural features suggest potential binding affinity to these enzymes, warranting further investigation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
